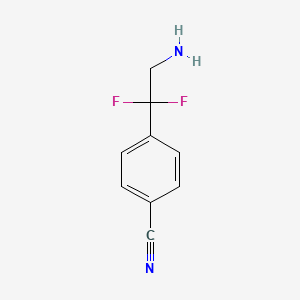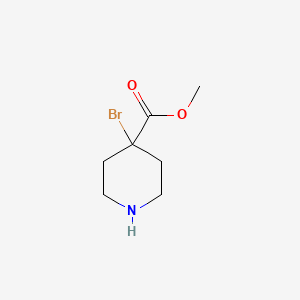
3,3-Difluoro-2-methylprop-2-enoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound has garnered significant interest due to its unique physical, chemical, and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-methylprop-2-enoic acid typically involves the fluorination of 2-methylprop-2-enoic acid. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled temperatures and pressures to ensure selective fluorination .
Industrial Production Methods
Industrial production methods for 3,3-Difluoro-2-methylprop-2-enoic acid are similar to laboratory synthesis but on a larger scale. These methods involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoro-2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into fluorinated alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include fluorinated carboxylic acids, fluorinated alcohols, and substituted derivatives of 3,3-Difluoro-2-methylprop-2-enoic acid .
Aplicaciones Científicas De Investigación
3,3-Difluoro-2-methylprop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty polymers and materials with enhanced chemical resistance.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-2-methylprop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to increased potency and selectivity. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and preventing catalysis .
Comparación Con Compuestos Similares
Similar Compounds
Methacrylic acid: A non-fluorinated analog with similar structural features but different reactivity and properties.
2,2-Difluoroacrylic acid: Another fluorinated analog with different substitution patterns and reactivity.
Trifluoroacetic acid: A highly fluorinated compound with distinct chemical properties.
Uniqueness
3,3-Difluoro-2-methylprop-2-enoic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 3-position enhances its stability and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C4H4F2O2 |
|---|---|
Peso molecular |
122.07 g/mol |
Nombre IUPAC |
3,3-difluoro-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C4H4F2O2/c1-2(3(5)6)4(7)8/h1H3,(H,7,8) |
Clave InChI |
LYFOSNDRAFBHET-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Ethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B13525884.png)


![rac-(1R,2R,3S,4S,5R,6R)-5-amino-6-phenylbicyclo[2.2.1]heptane-2,3-diol hydrochloride](/img/structure/B13525913.png)

![Tricyclo[3.2.1.0,2,7]octan-3-one](/img/structure/B13525921.png)




![cis-Octahydropyrano[3,4-c]pyrrole](/img/structure/B13525951.png)
